4-[3-(Carboxymethyl)phenyl]benzoic acid
Overview
Description
Mechanism of Action
Mode of Action
It is known that carboxylic acids can undergo reactions such as acid-catalyzed, nucleophilic acyl substitution . This could potentially explain some of the interactions of 4-[3-(Carboxymethyl)phenyl]benzoic acid with its targets.
Biochemical Pathways
Benzylic compounds are known to undergo reactions at the benzylic position, which could potentially affect various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Carboxymethyl)phenyl]benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions usually include a palladium catalyst, a base, and a solvent such as toluene or ethanol .
Industrial Production Methods
the Suzuki-Miyaura coupling is a scalable and widely used method in industrial settings for the synthesis of biphenyl derivatives .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Carboxymethyl)phenyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid groups can be reduced to alcohols under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Carboxylate salts.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4-[3-(Carboxymethyl)phenyl]benzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(Carboxymethyl)benzoic acid: Similar structure but lacks the biphenyl moiety.
3-[4-(Carboxymethyl)phenyl]benzoic acid: Positional isomer with carboxylic acid groups at different positions.
Properties
IUPAC Name |
4-[3-(carboxymethyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZPKCNDWBSRHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742986 | |
Record name | 3'-(Carboxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-94-2 | |
Record name | 3'-(Carboxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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